molecular formula C9H9NO B8611447 6-Oxospiro[2.5]oct-4-ene-5-carbonitrile

6-Oxospiro[2.5]oct-4-ene-5-carbonitrile

Cat. No.: B8611447
M. Wt: 147.17 g/mol
InChI Key: VESOYRCDKALOAO-UHFFFAOYSA-N
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Description

6-Oxospiro[2.5]oct-4-ene-5-carbonitrile is a spirocyclic compound characterized by a fused bicyclic system (spiro[2.5]) with an oxo group at position 6, a carbonitrile substituent at position 5, and an unsaturated double bond at oct-4-ene. The carbonitrile group enhances electrophilicity, while the spiro system may reduce metabolic degradation compared to planar analogs .

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

6-oxospiro[2.5]oct-7-ene-7-carbonitrile

InChI

InChI=1S/C9H9NO/c10-6-7-5-9(3-4-9)2-1-8(7)11/h5H,1-4H2

InChI Key

VESOYRCDKALOAO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)C=C(C1=O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of 6-Oxospiro[2.5]oct-4-ene-5-carbonitrile with structurally related compounds:

Compound Name Spiro System Functional Groups Molecular Weight (g/mol) Solubility (LogP) Synthetic Yield (%) Key Applications
This compound [2.5] Oxo, Carbonitrile, Alkene 162.18 (calculated) ~1.8 (moderate) Not reported Drug discovery, intermediates
Methyl 6-oxospiro[2.5]octane-5-carboxylate [2.5] Oxo, Methyl ester 184.19 ~2.1 (high) 70–80 Organic synthesis
1-oxo-1,2-dihydroisoquinoline-6-carbonitrile Fused bicyclic Oxo, Carbonitrile 170.17 ~1.5 (low) 65 Anticancer research
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate [3.5] Ester, Amine 286.78 ~1.2 (low) 60–70 Peptidomimetics

Key Observations:

  • Functional Groups: The carbonitrile group in the target compound offers stronger electron-withdrawing effects than esters or amines, enhancing electrophilicity for nucleophilic additions (e.g., click chemistry). However, this reduces solubility compared to ester derivatives like Methyl 6-oxospiro[2.5]octane-5-carboxylate .
  • Unsaturation: The oct-4-ene double bond introduces planar rigidity, which may improve binding specificity in biological targets compared to saturated analogs like spiro[3.3]heptane derivatives .

Research Findings and Gaps

  • Thermochemical Stability: Density-functional theory (DFT) studies suggest that exact-exchange terms improve accuracy in predicting stability for polar spiro systems like this compound .
  • Commercial Availability: Methyl 6-oxospiro[2.5]octane-5-carboxylate is commercially available at high cost (€735/50mg), indicating scalability challenges for spirocarbonitriles .

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